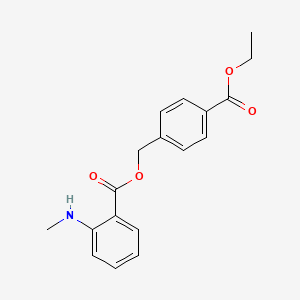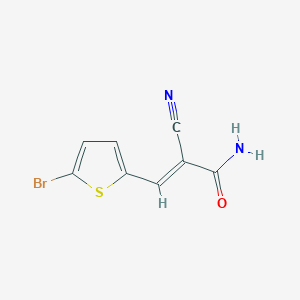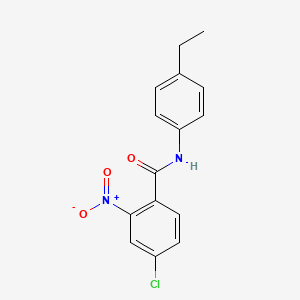![molecular formula C21H25BrN2O2 B5709725 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, bacteria, and fungi. This compound has also been shown to cross the blood-brain barrier, suggesting that it may have potential applications in the treatment of neurological disorders. Furthermore, this compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine in lab experiments is its ability to inhibit the growth of cancer cells, bacteria, and fungi. This makes this compound a promising candidate for the development of new anticancer and antimicrobial drugs. Furthermore, this compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective drug candidate. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research on 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine. One direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of cancer and microbial infections. Another direction is to explore the use of this compound as a drug delivery system for the treatment of neurological disorders. Additionally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective anticancer and antimicrobial agents.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine involves the reaction between 4-bromo-3,5-dimethylphenol and benzyl piperazine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to form the final compound. This method has been reported in the literature and has been used to synthesize this compound in high yields.
Applications De Recherche Scientifique
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine has been shown to exhibit potential applications in pharmaceutical research. It has been reported to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains. Furthermore, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-bromo-3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-16-12-19(13-17(2)21(16)22)26-15-20(25)24-10-8-23(9-11-24)14-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTXHKLYFKLYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)



![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
